2-Bromo-1-cyclopropoxy-3-methylbenzene, also known as 2-bromo-1-(cyclopropylmethoxy)-3-methylbenzene, is a chemical compound with the molecular formula and a molecular weight of approximately 229.1 g/mol. This compound is classified under the category of brominated aromatic compounds, specifically as a substituted phenol due to the presence of a cyclopropylmethoxy group. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
The compound can be sourced from chemical suppliers and is cataloged under various databases, including Chemsrc and BenchChem. It belongs to the broader classification of halogenated organic compounds, specifically those containing bromine, which are often used in pharmaceuticals and agrochemicals due to their biological activity.
The synthesis of 2-bromo-1-cyclopropoxy-3-methylbenzene typically involves the bromination of 1-cyclopropoxy-3-methylbenzene. This can be achieved through several methods:
The molecular structure of 2-bromo-1-cyclopropoxy-3-methylbenzene features a cyclopropyl group attached via an ether linkage to a brominated aromatic ring. The key structural details include:
CC1=C(C(=CC=C1)OC2CC2)Br.This structure allows for various interactions due to the presence of both the bromine atom and the ether functional group.
2-Bromo-1-cyclopropoxy-3-methylbenzene can undergo several important reactions:
The mechanism of action for reactions involving 2-bromo-1-cyclopropoxy-3-methylbenzene typically follows these pathways:
The presence of both bromine and an ether functional group influences its reactivity profile significantly:
2-Bromo-1-cyclopropoxy-3-methylbenzene finds applications in various fields:
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0